![molecular formula C15H20N6O B2561121 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2380174-00-3](/img/structure/B2561121.png)
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxypyrimidinyl group attached to a piperazine ring, which is further connected to a dimethylpyrimidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate 4-(4-methoxypyrimidin-2-yl)piperazine.
Coupling with Dimethylpyrimidine: The intermediate is then coupled with 5,6-dimethylpyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidinyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
類似化合物との比較
Similar Compounds
4-Methoxypyrimidine Derivatives: Compounds like 4-methoxypyrimidine-5-carboxylate share structural similarities and may exhibit comparable biological activities.
Piperazine Derivatives: Compounds such as 4-(4-methoxyphenyl)piperazine are structurally related and are studied for their pharmacological properties.
Uniqueness
4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual pyrimidine and piperazine moieties make it a versatile compound for various applications in medicinal chemistry and drug development.
特性
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-11-12(2)17-10-18-14(11)20-6-8-21(9-7-20)15-16-5-4-13(19-15)22-3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZNCXIMPSMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2561038.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)
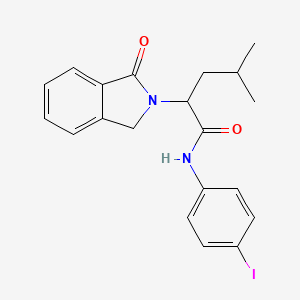
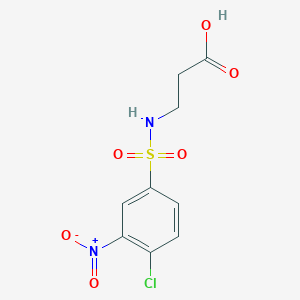
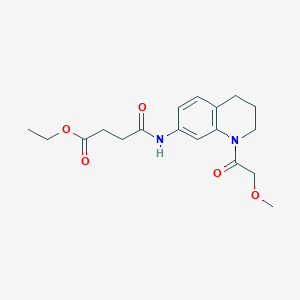
![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)
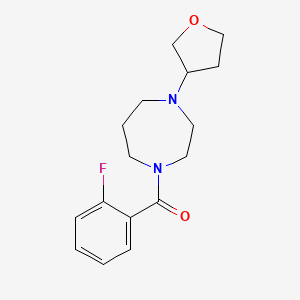

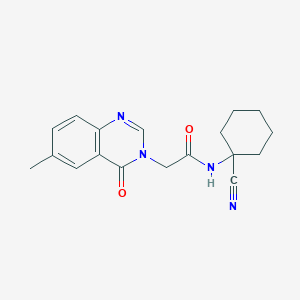
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)
